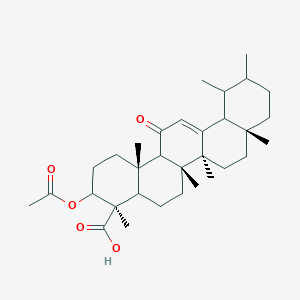
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Styryl Intermediate: The styryl intermediate can be synthesized via a Heck reaction, where a styrene derivative reacts with a halogenated nitrobenzene in the presence of a palladium catalyst.
Boronic Ester Formation: The styryl intermediate is then reacted with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions to form the desired boronic ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of new biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling reactions.
Biology and Medicine
The nitrostyryl group suggests potential applications in medicinal chemistry, particularly in the design of molecules with biological activity. Boronic esters are also known for their role in the development of proteasome inhibitors.
Industry
In materials science, compounds with styryl groups are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane depends on its application. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitrostyryl group may interact with biological targets through various pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A similar compound with a bromophenyl group instead of a nitrostyryl group.
Properties
Molecular Formula |
C20H22BNO4 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[2-(3-nitrophenyl)ethenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-15(11-13-17)8-9-16-6-5-7-18(14-16)22(23)24/h5-14H,1-4H3 |
InChI Key |
UOWNNDMQKGBBHC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


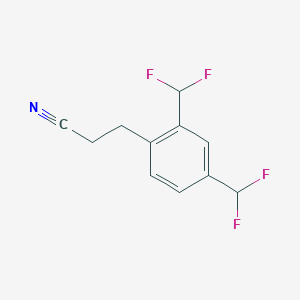
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
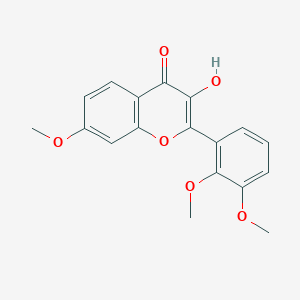
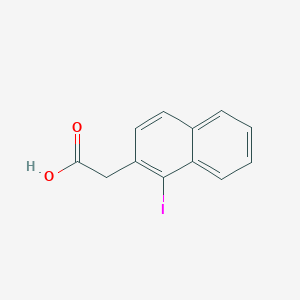
![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
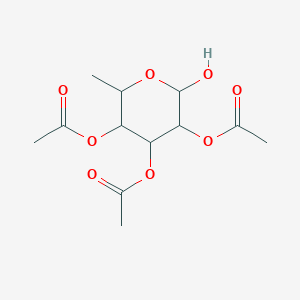
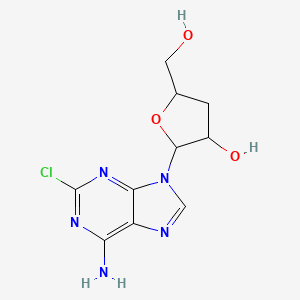
![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)

![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)
